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molecular formula C10H15NO2 B3353398 Methyl 2,4-dimethyl-3-pyrrolepropionate CAS No. 54474-51-0

Methyl 2,4-dimethyl-3-pyrrolepropionate

Cat. No. B3353398
M. Wt: 181.23 g/mol
InChI Key: HEKYHUQPSNIMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06689806B1

Procedure details

2-Carboxy-3,5-dimethyl-4-(2-methoxycarbonylethyl)pyrrole (1.3 g) was ground with 0.5 g of anhydrous sodium acetate and then heated at 100° C. for 3 days. The mixture was dissolved in water, extract with ethyl acetate and chromatographed on a column of silica gel in ethyl acetate:hexane 1:3 to give 0.4 g (38% yield) of 2,4-dimethyl-3-(2-methoxycarbonylethyl)pyrrole as a thick pale yellow oil.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([C:4]1[NH:5][C:6]([CH3:16])=[C:7]([CH2:10][CH2:11][C:12]([O:14][CH3:15])=[O:13])[C:8]=1[CH3:9])(O)=O.C([O-])(=O)C.[Na+]>O>[CH3:16][C:6]1[NH:5][CH:4]=[C:8]([CH3:9])[C:7]=1[CH2:10][CH2:11][C:12]([O:14][CH3:15])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C(=O)(O)C=1NC(=C(C1C)CCC(=O)OC)C
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate
CUSTOM
Type
CUSTOM
Details
chromatographed on a column of silica gel in ethyl acetate:hexane 1:3

Outcomes

Product
Name
Type
product
Smiles
CC=1NC=C(C1CCC(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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